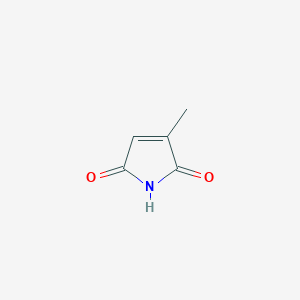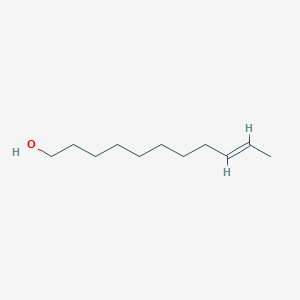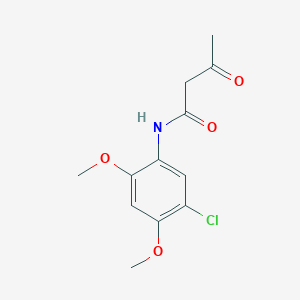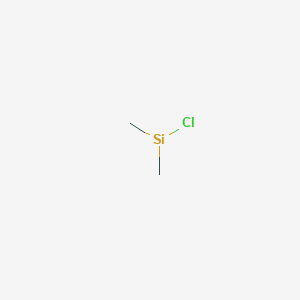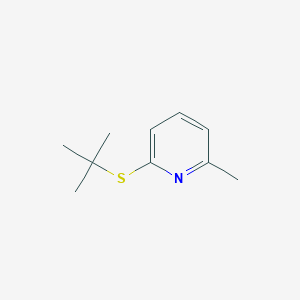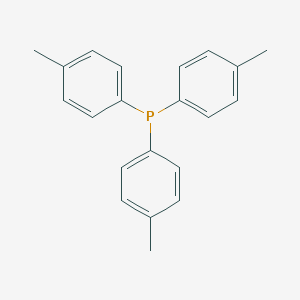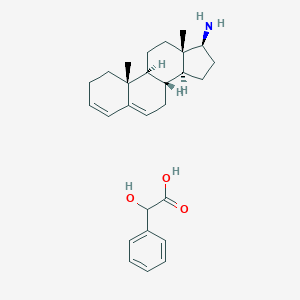
5-Methoxy-1,2,3,4-tetrahydronaphthalene
Overview
Description
5-Methoxy-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C11H14O . It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene .
Synthesis Analysis
The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene or its derivatives can be achieved through various methods. One such method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid . Another method involves the catalytic hydrogenation of naphthalene .Molecular Structure Analysis
The molecular structure of 5-Methoxy-1,2,3,4-tetrahydronaphthalene can be represented by the InChI code:1S/C11H14O/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14) . This indicates that the molecule consists of a tetrahydronaphthalene ring with a methoxy group attached . Physical And Chemical Properties Analysis
5-Methoxy-1,2,3,4-tetrahydronaphthalene is a solid at room temperature . It has a molecular weight of 206.24 . The compound should be stored in a sealed container in a dry environment at room temperature .Scientific Research Applications
Synthesis of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid
A four-step synthesis of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid from 5-methoxy-2-tetralone has been developed . This acid has been considered to be a potential intermediate for optically active 11-deoxyanthracycline antibiotics .
Production of Antibiotics
The acid synthesized from 5-Methoxy-1,2,3,4-tetrahydronaphthalene is considered to be a potential intermediate for optically active 11-deoxyanthracycline antibiotics . These antibiotics are used in the treatment of various bacterial infections.
Chemical Research
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is used in chemical research . It is used to study the synthesis and properties of various organic compounds .
Coal Liquefaction
1,2,3,4-Tetrahydronaphthalene, a related compound, is used in coal liquefaction . This process converts coal into liquid hydrocarbons that can be used as fuels .
Paints and Waxes
1,2,3,4-Tetrahydronaphthalene is used as an alternative to turpentine in paints and waxes . This suggests that 5-Methoxy-1,2,3,4-tetrahydronaphthalene could potentially have similar applications.
Transformation of Naphthalene
A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides . This suggests that 5-Methoxy-1,2,3,4-tetrahydronaphthalene could potentially be used in similar transformations.
Safety and Hazards
The safety information for 5-Methoxy-1,2,3,4-tetrahydronaphthalene indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXFHUMKHSSUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905747 | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1008-19-1 | |
| Record name | 1008-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the chirality of 5-Methoxy-1,2,3,4-tetrahydronaphthalene in the context of dopaminergic activity?
A1: Research indicates that the dopaminergic activity of 5-Methoxy-1,2,3,4-tetrahydronaphthalene is enantiomer-specific. Specifically, the levo enantiomer of 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene exhibits dopaminergic activity, while the dextro enantiomer does not []. This finding highlights the importance of chirality in determining the biological activity of this class of compounds, suggesting a stereospecific interaction with dopamine receptors.
Q2: How does the acid-catalyzed hydrolysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene 1,2-epoxide proceed, and what is notable about the product distribution?
A2: The acid-catalyzed hydrolysis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene 1,2-epoxide proceeds through a carbocation intermediate []. Interestingly, this reaction predominantly yields the cis diol (75-80%) over the more thermodynamically stable trans diol (20-25%) []. This observation suggests that transition-state effects, potentially influenced by steric factors within the reaction intermediate, play a crucial role in dictating the product distribution.
Q3: Beyond its potential dopaminergic activity, has 5-Methoxy-1,2,3,4-tetrahydronaphthalene or its derivatives been explored for other therapeutic applications?
A3: While the provided research focuses on the dopaminergic properties of 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, a derivative of 5-Methoxy-1,2,3,4-tetrahydronaphthalene, other research highlights the potential of structurally related compounds. For instance, (5-phenyl-2H-pyrazol-3-yl)-amide derivatives, which share structural similarities with 5-Methoxy-1,2,3,4-tetrahydronaphthalene, have been investigated for their potential in treating neurodegenerative disorders []. This suggests that exploring the therapeutic applications of 5-Methoxy-1,2,3,4-tetrahydronaphthalene and its derivatives beyond dopaminergic activity could be a promising avenue for future research.
Q4: Can you elaborate on the broader implications of discovering that 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene is a more potent dopaminergic agonist than apomorphine?
A4: The finding that 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene demonstrates higher potency as a dopaminergic agonist compared to apomorphine [] holds significant implications for drug discovery. This discovery opens doors for developing new therapeutic agents with potentially improved efficacy in treating conditions associated with dopamine deficiency, such as Parkinson's disease. Further research into the pharmacological profile and safety of this compound and its analogs could pave the way for novel treatment options.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

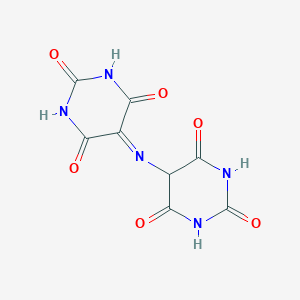
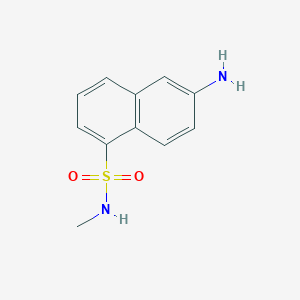
![Spiro[5.6]dodecane](/img/structure/B94616.png)
